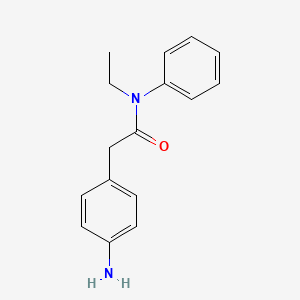

2-(4-aminophenyl)-N-ethyl-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-N-ethyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-18(15-6-4-3-5-7-15)16(19)12-13-8-10-14(17)11-9-13/h3-11H,2,12,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPYTBLJBBLHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 2 4 Aminophenyl N Ethyl N Phenylacetamide

Strategic Disconnections and Precursor Identification

Retrosynthetic analysis of 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide reveals several plausible disconnections. The most prominent and strategically sound disconnection is at the amide C-N bond. This bond is a key structural feature, and its formation is a well-established transformation in organic synthesis.

Primary Disconnection (Amide C-N Bond): This disconnection breaks the target molecule into two primary precursors: 2-(4-aminophenyl)acetic acid (the carboxylic acid component) and N-ethyl-N-phenylamine (the secondary amine component). This is generally the most convergent and efficient approach, as both precursors can be synthesized or procured separately and coupled in a final step.

An alternative, though often less direct, strategy involves forming the N-aryl or N-alkyl bonds after the amide has been constructed.

Secondary Disconnection (N-Phenyl Bond): This approach would involve the arylation of a precursor like N-ethyl-2-(4-aminophenyl)acetamide.

Tertiary Disconnection (N-Ethyl Bond): This strategy would require the alkylation of N-phenyl-2-(4-aminophenyl)acetamide.

Based on the primary disconnection, the key precursors identified are:

2-(4-aminophenyl)acetic acid : This molecule provides the aminophenylacetyl moiety. A common synthetic strategy for this precursor involves the reduction of its nitro analogue, 2-(4-nitrophenyl)acetic acid. chemicalbook.com

N-ethyl-N-phenylamine (N-ethylaniline) : This secondary amine is a common reagent and can be synthesized through the alkylation of aniline (B41778). rsc.orgprepchem.com

The primary retrosynthetic pathway is generally preferred due to the high efficiency and reliability of modern amide bond-forming reactions.

Classical and Modern Synthetic Routes for Amide Formation

The formation of the amide bond is the cornerstone of this synthesis. This transformation can be achieved through a variety of methods, ranging from classical stoichiometric activation to modern catalytic approaches.

The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the activation of the carboxylic acid. hepatochem.com A vast array of coupling reagents has been developed to facilitate this transformation under mild conditions, which is crucial for complex molecules with multiple functional groups. researchgate.netluxembourg-bio.com

Classical methods often employ stoichiometric amounts of carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and reduce racemization. nih.govpeptide.com Phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salt-based reagents are also highly effective, particularly for sterically hindered or less reactive substrates, though they contribute to poor atom economy. hepatochem.comluxembourg-bio.compeptide.com These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile. nih.gov

The choice of solvent is critical, with common options including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724). Reaction temperatures are typically maintained at room temperature or below to prevent side reactions. nih.gov

| Reagent Class | Examples | Mechanism/Key Features | Common Additives | References |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Forms a reactive O-acylisourea intermediate. EDC is water-soluble, simplifying workup. | HOBt, DMAP | hepatochem.comnih.govpeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms a reactive phosphonium ester. Effective for hindered couplings. | DIPEA, Et3N | luxembourg-bio.compeptide.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Forms a reactive OBt/OAt active ester. Fast reaction rates and low racemization. | DIPEA, 2,4,6-Collidine | peptide.comucl.ac.uk |

| Other | CDI, T3P | CDI forms an acylimidazolide intermediate. T3P is a cyclic phosphonic acid anhydride. | - | ucl.ac.uk |

The synthesis of the N-ethyl-N-phenylamine precursor relies on selective C-N bond formation. Traditional methods for preparing N-alkyl-substituted anilines often face challenges with over-alkylation, leading to mixtures of secondary and tertiary amines. rsc.orgpsu.edu

Selective N-Alkylation: Modern catalytic systems offer high selectivity for mono-alkylation. Nickel-catalyzed protocols, for instance, can directly N-alkylate anilines with alcohols, providing a greener alternative to the use of alkyl halides. acs.org Ionic liquids have also been employed as solvents to improve the selectivity of N-alkylation reactions with alkyl halides, as the product can precipitate as a hydrohalide salt, preventing further reaction. rsc.orgpsu.edu

Selective N-Arylation: While not the primary route for the target molecule, N-arylation strategies are fundamental in organic synthesis. These reactions typically involve the coupling of an amine with an aryl halide or boronic acid. Copper- and palladium-catalyzed reactions are common. acs.org More recently, transition-metal-free methods have been developed, such as using diaryliodonium salts or aryne generation systems, which offer milder reaction conditions. rsc.orgresearchgate.netrsc.org

The primary amino group on the phenylacetic acid moiety is often introduced at a late stage of the synthesis to avoid side reactions, as free amines can interfere with many coupling reactions. A common and effective strategy is to use the corresponding nitro compound, 2-(4-nitrophenyl)acetic acid, throughout the synthesis and then reduce the nitro group to an amine as one of the final steps. chemicalbook.com

The reduction of an aromatic nitro group is a robust and widely used transformation. acs.org A key challenge is achieving chemoselectivity, particularly in the presence of other reducible functional groups like an amide. researchgate.net

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is performed under a hydrogen atmosphere. This method is generally compatible with amide functionalities.

Metal/Acid Reduction: Classical methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl). chemicalbook.com These methods are effective but can require harsh conditions and generate significant metal waste.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can selectively reduce nitro groups under milder, pressure-free conditions. researchgate.net

Other Reagents: A variety of other reagents can effect this transformation with high selectivity, including sodium dithionite (B78146) or metal-free systems using reagents like tetrahydroxydiboron. organic-chemistry.org

Catalyst Development and Optimization in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of the target compound, influencing efficiency, selectivity, and sustainability. Optimization of catalytic reactions is key to developing robust and scalable processes. researchgate.net

In Amide Formation: While many amide coupling reactions use stoichiometric reagents, catalytic methods are gaining prominence. Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, driven by the removal of water. ucl.ac.uk Ruthenium pincer complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas as a byproduct. sigmaaldrich.com

In C-N Bond Formation: The synthesis of the N-ethyl-N-phenylamine precursor heavily relies on catalysis. Nickel- and cobalt-based heterogeneous catalysts have been developed for the N-alkylation of anilines with alcohols, offering advantages in terms of catalyst recovery and reuse. acs.orgrsc.org For N-arylation, palladium and copper catalysts with specialized ligands are continuously being optimized to broaden substrate scope and lower catalyst loading.

In Nitro Group Reduction: The efficiency of catalytic hydrogenation for nitro group reduction is highly dependent on the choice of catalyst (e.g., Pd, Pt, Ni), support (e.g., carbon, alumina), solvent, and reaction conditions (temperature, pressure). Optimization aims to maximize the reaction rate and yield while ensuring the stability of other functional groups. organic-chemistry.org

Green Chemistry Principles and Sustainable Approaches in Acetamide (B32628) Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for amides and other chemical compounds. acs.org The goal is to minimize waste, reduce energy consumption, and use less hazardous materials. whiterose.ac.uk

Atom Economy: Traditional amide synthesis using stoichiometric coupling reagents suffers from poor atom economy, generating large amounts of waste byproducts (e.g., dicyclohexylurea from DCC). ucl.ac.uk Catalytic methods, such as direct amidation or dehydrogenative coupling, are significantly more atom-economical, producing only water or hydrogen as byproducts. sigmaaldrich.combohrium.com

Catalysis vs. Stoichiometric Reagents: Shifting from stoichiometric activators to catalytic systems is a core tenet of green amide synthesis. This not only improves atom economy but also reduces the need for expensive and often hazardous reagents. ucl.ac.uk

Safer Solvents and Conditions: Research is focused on replacing hazardous solvents with greener alternatives. For instance, ionic liquids have been shown to be effective media for selective N-alkylation reactions and can often be recycled. rsc.org Direct amidation reactions that can be performed in water or under solvent-free conditions represent a significant advance.

Renewable Feedstocks: While not yet widely applied to complex pharmaceutical intermediates, research into producing basic chemical building blocks from renewable sources is ongoing. For example, processes are being developed to produce acetamide from microalgae biomass under hydrothermal conditions, highlighting a long-term strategy for sustainable chemical production. e3s-conferences.org

By prioritizing catalytic methods, minimizing the use of protecting groups through chemoselective reactions, and choosing environmentally benign solvents, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.

Biocatalytic Pathways for N-Phenylacetamides

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of N-phenylacetamides. Enzymes can operate under mild conditions, often without the need for protecting groups, thereby reducing waste and improving process efficiency.

One promising biocatalytic approach involves the use of acylases or lipases for the N-acylation of amines. For instance, an acylase from Cyclobacterium marinum (CmCDA) has been shown to catalyze the N-acylation of glucosamine (B1671600) with various carboxylic acids under physiological conditions. This principle can be extended to the acylation of N-ethyl-N-phenylamine with a suitable derivative of 2-(4-aminophenyl)acetic acid. The enzyme's substrate specificity would be a critical factor for a successful transformation.

Research in biocatalytic N-acylation is ongoing, with efforts focused on enzyme discovery and engineering to broaden the substrate scope and improve catalytic efficiency for non-natural substrates like N-ethyl-N-phenylamine and 2-(4-aminophenyl)acetic acid.

Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods provide significant advantages over conventional heating approaches, including reduced reaction times, increased yields, and minimized environmental impact.

Solvent-Free Synthesis:

The direct amidation of carboxylic acids and amines under solvent-free conditions is an attractive strategy. This can be achieved by heating a mixture of the reactants, often in the presence of a catalyst. For the synthesis of this compound, a solvent-free approach would involve heating 2-(4-aminophenyl)acetic acid and N-ethyl-N-phenylamine. The use of a catalyst, such as boric acid, can facilitate the reaction. Mechanochemical methods, utilizing high-speed ball milling, also offer a solvent-free route to amides and have been shown to be effective, sometimes with the aid of catalytic amounts of a base.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of amide synthesis, microwave heating can dramatically reduce reaction times from hours to minutes. The direct amidation of carboxylic acids with amines under microwave irradiation, often without a solvent, is a well-established method.

For the synthesis of the target compound, a mixture of 2-(4-aminophenyl)acetic acid and N-ethyl-N-phenylamine could be subjected to microwave irradiation. The reaction can be performed neat or in the presence of a high-boiling, microwave-absorbing solvent. The use of a catalyst, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), has been shown to be effective in the microwave-assisted synthesis of amides from carboxylic acids and amines under solvent-free conditions.

A study on the microwave-assisted amidation of phenylacetic acid with various amines demonstrated the efficiency of this technique. The reactions were carried out in an open microwave reactor at elevated temperatures, leading to high yields of the corresponding amides in a short period. This methodology could be directly applied to the synthesis of this compound.

The following interactive data table summarizes representative conditions and outcomes for microwave-assisted amide synthesis, which could be adapted for the target molecule.

| Carboxylic Acid | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetic Acid | Benzylamine | CAN (2 mol%) | None | 160-165 | 2 | >95 |

| Phenylacetic Acid | Aniline | None | None | 160-165 | 2 | High |

| Arylacetic Acids | 2-Aryl-ethylamines | None | None | - | - | - |

Note: The data in this table is based on general findings for similar reactions and serves as a predictive model for the synthesis of this compound.

The combination of solvent-free conditions and microwave assistance represents a highly efficient and environmentally benign approach for the synthesis of this compound, aligning with modern standards of sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 2 4 Aminophenyl N Ethyl N Phenylacetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR experiments are critical for establishing the connectivity of atoms within the this compound molecule. While specific experimental data is not publicly available, a predicted set of chemical shifts can be derived from analyses of its core fragments: 4-aminophenylacetic acid and N-ethyl-N-phenylacetamide.

Predicted ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts are presented in the interactive data table below. These values are estimates based on the electronic environments of the nuclei. The aminophenyl ring protons (H-2'/H-6' and H-3'/H-5') are expected to appear as two distinct doublets due to para-substitution. The methylene (B1212753) protons of the ethyl group (H-α) and the methylene bridge (H-7) would likely appear as a quartet and a singlet, respectively. The N-phenyl group protons would reside in the typical aromatic region.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | ~171.5 | - | - |

| 2 | ~41.0 | ~3.70 | Singlet |

| 1' | ~125.0 | - | - |

| 2' / 6' | ~130.5 | ~7.10 | Doublet |

| 3' / 5' | ~115.0 | ~6.65 | Doublet |

| 4' | ~145.0 | - | - |

| 1'' | ~142.0 | - | - |

| 2'' / 6'' | ~129.0 | ~7.25 | Multiplet |

| 3'' / 5'' | ~127.5 | ~7.40 | Multiplet |

| 4'' | ~128.0 | ~7.35 | Multiplet |

| α | ~42.5 | ~3.80 | Quartet |

| β | ~13.0 | ~1.20 | Triplet |

| NH₂ | - | ~3.50 | Broad Singlet |

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the ethyl protons (H-α and H-β) and within the two aromatic rings between adjacent protons (e.g., H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the predicted proton shifts to their corresponding carbon signals listed in the table (e.g., H-2 to C-2, H-α to C-α).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular fragments. Expected key correlations include:

H-2 protons to the carbonyl carbon (C-1) and the aromatic carbons C-1' and C-2'/6'.

H-α protons of the ethyl group to the carbonyl carbon (C-1) and the N-phenyl carbon C-1''.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A key spatial correlation would be expected between the ethyl protons (H-α) and the protons of the N-phenyl ring (H-2''/6''), confirming their proximity.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds as it can affect physical properties. N-aryl acetamides are known to exhibit polymorphism. mdpi.comresearchgate.netnih.gov Solid-state NMR (SS-NMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), is a powerful tool for identifying and characterizing different polymorphs. nih.gov

If this compound exists in different polymorphic forms, the asymmetric unit of the crystal lattice could contain more than one molecule, or the molecules could adopt slightly different conformations in each form. This would result in magnetically non-equivalent carbon atoms, leading to distinct sets of peaks in the ¹³C SS-NMR spectrum for each polymorph. nih.gov For example, a polymorph with two molecules in the asymmetric unit might show a doubling of the peaks for each unique carbon, reflecting the different local electronic environments.

The structure of this compound features several bonds with restricted rotation, which can lead to dynamic processes observable on the NMR timescale. Variable Temperature (VT) NMR is the ideal technique for studying such conformational dynamics. nih.govnih.govresearchgate.net

The most significant dynamic process is likely the restricted rotation around the amide C-N bond due to its partial double-bond character. At room temperature, this rotation may be fast, resulting in averaged signals for the N-phenyl and N-ethyl groups. Upon cooling, the rotation would slow down. If the N-phenyl ring were to become non-symmetric with respect to the rest of the molecule, the protons H-2'' and H-6'' (and H-3'' and H-5'') could become chemically non-equivalent, leading to signal broadening and eventual splitting into separate signals at low temperatures (decoalescence). The temperature at which the signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental composition.

For this compound, the molecular formula is C₁₆H₁₈N₂O. The expected monoisotopic mass of the neutral molecule is 254.1419 Da. In positive-ion electrospray ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺, with a calculated exact mass of 255.1492 Da .

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. The analysis of N-monosubstituted 2-phenylacetamides shows that cleavage alpha to the carbonyl group is a typical pathway. nih.gov For the target molecule, several key fragmentation pathways can be predicted.

The most probable fragmentations would involve the cleavage of the amide and benzyl (B1604629) C-C bonds, which are the most labile.

Interactive Data Table: Predicted HRMS/MS Fragmentation of [C₁₆H₁₈N₂O+H]⁺

| m/z (Da) | Proposed Formula | Description of Loss/Fragment Structure |

| 255.1492 | [C₁₆H₁₉N₂O]⁺ | Parent Ion [M+H]⁺ |

| 148.0760 | [C₈H₁₀NO]⁺ | Cleavage of the C2-C1' bond. Represents the [N-ethyl-N-phenylacetamide+H]⁺ fragment. |

| 120.0811 | [C₈H₁₀N]⁺ | Cleavage of the C1-C2 bond to form the 4-aminobenzyl cation. |

| 106.0651 | [C₇H₈N]⁺ | Loss of CH₂ from the 4-aminobenzyl cation. |

| 92.0500 | [C₆H₆N]⁺ | Loss of CO from the [N-ethyl-N-phenylacetamide+H]⁺ fragment, followed by rearrangement. |

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. chemrxiv.orgnih.govresearchgate.netlabcompare.com This provides a measure of the ion's rotationally averaged collision cross-section (CCS), which is a unique physicochemical property.

For a flexible molecule like this compound, different stable conformers may exist in the gas phase. For example, conformers could differ in the torsional angle of the amide bond or the relative orientation of the two phenyl rings. These different shapes would lead to distinct drift times through the ion mobility cell, allowing them to be separated. IM-MS could therefore potentially distinguish between different conformational isomers that are inseparable by mass spectrometry alone. This provides an additional dimension of characterization, offering insights into the molecule's three-dimensional structure.

X-ray Crystallography for Single-Crystal and Powder Diffraction Studiesnih.gov

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern to map the electron density and, consequently, the precise positions of atoms in the crystal lattice. Both single-crystal and powder X-ray diffraction (PXRD) are crucial for a thorough solid-state characterization. americanpharmaceuticalreview.comnih.gov

While specific crystallographic data for this compound has not been reported in the reviewed scientific literature, the analysis of related N-phenylacetamide and aminophenyl amide derivatives provides significant insight into the expected structural features. nih.govmdpi.commdpi.comresearchgate.net Single-crystal X-ray diffraction of analogous compounds reveals detailed information on bond lengths, bond angles, and conformational arrangements of the molecule. nih.gov

Powder X-ray diffraction (PXRD) serves as a valuable tool for fingerprinting the crystalline form of a compound, which is critical for identifying different polymorphs (crystalline forms) that a substance might exhibit. americanpharmaceuticalreview.comarxiv.orgyoutube.com Each polymorph possesses a unique crystal lattice and, therefore, produces a distinct PXRD pattern. researchgate.net Variable-temperature PXRD studies can also be employed to investigate phase transitions between different crystalline forms. americanpharmaceuticalreview.com

The concept of absolute configuration is relevant only to chiral molecules, which are molecules that are non-superimposable on their mirror images. The structure of this compound lacks a stereocenter (an atom bonded to four different groups), and it does not exhibit other elements of chirality such as axial or planar chirality. Therefore, the molecule is achiral, and the determination of absolute configuration is not applicable.

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. rsc.org These non-covalent forces, although weaker than covalent bonds, are fundamental in determining the physical properties of the solid, such as melting point, solubility, and stability. mdpi.combohrium.com In the crystal structures of related N-phenylacetamide and aromatic amide derivatives, several key interactions are consistently observed. nih.govmdpi.comresearchgate.net

Hydrogen bonds, particularly the N-H···O=C interaction between the amide groups of neighboring molecules, often play a primary role in forming chains or sheets, creating a robust supramolecular architecture. nih.govresearchgate.net The amino group (-NH2) on the phenyl ring can also act as a hydrogen bond donor. Other significant interactions include C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, and π-π stacking interactions between adjacent phenyl rings. researchgate.net

A summary of common intermolecular interactions observed in related amide-containing crystal structures is provided below.

| Interaction Type | Description | Typical Distance/Geometry |

| N-H···O Hydrogen Bond | An interaction between an amide N-H (donor) and a carbonyl oxygen (acceptor) of a neighboring molecule. | D···A distance: ~2.8 - 3.2 Å; D-H···A angle: >150° |

| C-H···π Interaction | An interaction between a C-H bond and the face of an aromatic ring. | H···π centroid distance: ~2.5 - 3.0 Å |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or offset. | Inter-planar distance: ~3.3 - 3.8 Å |

| C-H···O Interaction | A weaker hydrogen bond between an activated C-H (donor) and an oxygen atom (acceptor). | D···A distance: ~3.0 - 3.5 Å |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactionsmdpi.comresearchgate.netnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the strength of intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com

The following table summarizes the characteristic vibrational frequencies for the main functional groups expected in this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Notes |

| **Amine (Ar-NH₂) ** | N-H Symmetric & Asymmetric Stretch | 3200 - 3400 | Two distinct bands are typically observed. researchgate.net |

| Amide (-C=O)N- | C=O Stretch (Amide I band) | 1630 - 1680 | The position is sensitive to hydrogen bonding. researchgate.netrsc.org |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands are characteristic of the phenyl rings. |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | A coupled vibration, also sensitive to local environment. |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | From the ethyl and methylene groups. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Typically weaker than alkyl C-H stretches. |

The position of the Amide I band (C=O stretch) is particularly sensitive to the presence and strength of hydrogen bonding. In the solid state, participation of the carbonyl oxygen in N-H···O hydrogen bonds typically shifts this band to a lower frequency compared to its position in a non-hydrogen-bonding solvent.

Temperature-dependent IR spectroscopy is a powerful technique for probing the dynamics of supramolecular interactions, especially hydrogen bonds. nih.gov As the temperature of a sample is increased, thermal energy can weaken or disrupt these non-covalent interactions. mdpi.com This is reflected in the IR spectrum by changes in the position, width, and intensity of vibrational bands. nih.gov

For amide-containing compounds, increasing the temperature typically causes the N-H and C=O stretching bands to shift to higher frequencies, indicating a weakening of the N-H···O hydrogen bonds. researchgate.net The bands may also broaden due to increased molecular motion and a more heterogeneous distribution of interaction strengths at higher temperatures. researchgate.net Analyzing these spectral changes can provide thermodynamic information about the hydrogen-bonding interactions within the crystal lattice. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules by measuring the differential absorption or rotation of left- and right-circularly polarized light. nih.govnih.gov These methods are essential for determining the stereochemistry of chiral compounds.

As established in section 3.3.1, this compound is an achiral molecule. Consequently, it will not exhibit a CD or ORD spectrum, and these techniques are not applicable for its stereochemical characterization.

Computational and Theoretical Chemistry of 2 4 Aminophenyl N Ethyl N Phenylacetamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure of 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide. researchgate.net DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular properties. nih.govresearchgate.net Ab initio methods like Hartree-Fock (HF) provide a foundational, albeit less accurate, starting point, while more advanced methods can be used for higher precision. researchgate.net These calculations optimize the molecular geometry to its lowest energy state and compute various electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For a molecule like this compound, the HOMO is likely to be located on the electron-rich aminophenyl group, while the LUMO may be distributed over the phenylacetamide moiety.

Table 1: Predicted Frontier Molecular Orbital Energies for a Structurally Similar Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.42 |

| LUMO | -1.21 |

| HOMO-LUMO Gap | 4.21 |

Note: The data presented is for a representative related acetamide (B32628) derivative and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the oxygen atom of the carbonyl group and the nitrogen of the amino group would be expected to show negative electrostatic potential.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface. Low-energy conformers, which are more likely to exist, can then be used for further computational studies.

Molecular Dynamics Simulations for Solvent Effects and Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, including the influence of the surrounding environment, such as a solvent. osti.gov By simulating the motion of the atoms of this compound and the solvent molecules, MD can provide insights into how the solvent affects its conformational flexibility and stability. nih.govchemrxiv.org These simulations can reveal important information about solvation shells and specific intermolecular interactions, like hydrogen bonding with water molecules. osti.gov

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound. nih.gov

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.gov Comparing the predicted spectrum with experimental data can help in the assignment of signals and confirmation of the molecular structure. compchemhighlights.org

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. researchgate.net These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. This allows for the identification of characteristic functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. nih.gov This can help in understanding the electronic structure and the nature of the chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for a Structurally Related Compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.2-7.8 (aromatic), 3.4 (CH₂), 1.2 (CH₃) |

| ¹³C NMR Chemical Shift (ppm) | 170 (C=O), 115-150 (aromatic), 42 (CH₂), 13 (CH₃) |

| IR Frequency (cm⁻¹) | ~3400 (N-H stretch), ~1650 (C=O stretch) |

| UV-Vis λmax (nm) | ~280 |

Note: The data presented is for a representative related acetamide derivative and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Reaction Pathway Energetics and Transition State Analysis for Model Reactions

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, the reaction pathway can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the energetics of acylation or other reactions involving the amino group could be modeled to predict the feasibility and outcome of such transformations.

Mechanistic Investigations of 2 4 Aminophenyl N Ethyl N Phenylacetamide Interactions in Non Biological Systems

Supramolecular Chemistry and Self-Assembly Processes

The architecture of 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide, featuring hydrogen bond donors (the primary amine and amide N-H), hydrogen bond acceptors (the amide carbonyl oxygen), and aromatic rings, makes it a candidate for engaging in various non-covalent interactions that drive self-assembly and molecular recognition processes.

While a specific crystal structure for this compound is not publicly available, the principles of crystal engineering allow for predictions of its solid-state behavior based on the hydrogen bonding motifs commonly observed in related N-aryl acetamides. The primary amine (-NH2) group is a potent hydrogen bond donor, capable of forming N-H···O or N-H···N bonds. The secondary amide group provides both a donor (N-H) and an acceptor (C=O), which are fundamental to forming robust and predictable hydrogen-bonded chains or tapes.

In the solid state, molecules of this type are expected to form extended networks. For instance, the amide groups can form catemeric chains through N-H···O=C interactions. The primary amine can then link these chains into sheets or three-dimensional frameworks by forming hydrogen bonds with the amide carbonyls of adjacent chains or potentially with the nitrogen of the amine group in other molecules. The interplay between these different hydrogen bond donors and acceptors would lead to a complex and stable crystalline lattice.

Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor Group | Acceptor Group | Potential Interaction Type | Supramolecular Motif |

| Primary Amine (N-H) | Amide Carbonyl (O=C) | N-H···O | Inter-chain/sheet linking |

| Primary Amine (N-H) | Primary Amine (N) | N-H···N | Inter-chain/sheet linking |

| Amide (N-H) | Amide Carbonyl (O=C) | N-H···O | 1D Chains/Tapes |

| Amide (N-H) | Primary Amine (N) | N-H···N | Inter-chain linking |

This table is illustrative and based on common hydrogen bonding patterns in related organic compounds.

In solution, π-π stacking can drive the pre-organization of molecules, influencing the formation of larger aggregates. The combination of hydrogen bonding and π-π stacking in aromatic amides is a powerful tool for the rational design of self-assembling systems with predictable structures and properties.

The aromatic and amide functionalities of this compound make it a potential guest molecule for various macrocyclic hosts. The nature of the interaction would depend on the size, shape, and electronic properties of the host's cavity.

Cyclodextrins: These chiral, bucket-shaped macrocycles have a hydrophobic inner cavity and a hydrophilic exterior. The phenyl groups of the guest molecule could be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386), driven by the hydrophobic effect. The size of the cyclodextrin (α, β, or γ) would be a critical factor in determining the stability and stoichiometry of the inclusion complex.

Calixarenes: These cup-shaped macrocycles possess a hydrophobic cavity formed by methylene-bridged phenol (B47542) units. Calixarenes can bind neutral and cationic guests. The aminophenyl group of this compound could potentially interact with the electron-rich cavity of a calixarene (B151959) through cation-π or hydrophobic interactions.

Cucurbiturils: These pumpkin-shaped macrocycles have a hydrophobic cavity and two carbonyl-fringed portals. They exhibit a strong preference for binding cationic and hydrophobic guests. The protonated form of the primary amine on the guest molecule could interact favorably with the electron-rich carbonyl portals of a cucurbituril, while the phenyl group could be encapsulated within the cavity.

Table 2: Hypothesized Host-Guest Interactions with Macrocyclic Receptors

| Macrocyclic Host | Potential Binding Site on Guest | Primary Driving Force(s) |

| β-Cyclodextrin | Phenyl or Aminophenyl Ring | Hydrophobic interactions |

| p-Sulfonatocalix sigmaaldrich.comarene | Aminophenyl Group (protonated) | Cation-π and electrostatic interactions |

| Cucurbit griffith.edu.auuril | Aminophenyl Group (protonated) | Ion-dipole and hydrophobic interactions |

This table presents potential interactions and is not based on direct experimental evidence for this specific compound.

Coordination Chemistry and Ligand Properties (if applicable for N-donor sites)

The presence of nitrogen atoms with lone pairs of electrons in the primary amine and amide groups suggests that this compound could act as a ligand in coordination chemistry. The primary amine nitrogen is generally a good σ-donor and can coordinate to a variety of metal ions. The amide nitrogen's donor ability is significantly reduced due to the delocalization of its lone pair into the adjacent carbonyl group. However, the carbonyl oxygen can act as a donor site.

It is conceivable that this molecule could act as a monodentate ligand through the primary amine nitrogen. Bidentate coordination, involving both the primary amine and the amide carbonyl oxygen, could also be possible, leading to the formation of a chelate ring. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. For instance, N-(4-hydroxyphenyl) acetamide (B32628) has been shown to act as a bidentate ligand, coordinating through the hydroxyl oxygen and the amide nitrogen. By analogy, the primary amine and the amide carbonyl of this compound could potentially coordinate to a metal center.

Photochemical Reactivity and Excited State Dynamics

The aromatic and amide chromophores in this compound suggest that it may exhibit interesting photochemical reactivity upon absorption of ultraviolet light.

Aryl amides are known to undergo the Photo-Fries rearrangement, a photochemical reaction that involves the homolytic cleavage of the amide C-N bond upon excitation. researchgate.net This generates a radical pair, which can then recombine to form ortho- and para-amino ketones, or abstract hydrogen atoms from the solvent. researchgate.net The regioselectivity of the rearrangement can be influenced by the solvent and the presence of substituents on the aromatic ring. researchgate.net

For this compound, irradiation could potentially lead to the cleavage of the N-phenyl bond of the amide, generating an N-ethyl-N-phenylaminyl radical and a 2-(4-aminophenyl)acetyl radical. Recombination of this radical pair could lead to the formation of aminoketone products.

Photodecomposition is another possible photochemical pathway. The absorption of UV radiation can lead to the fragmentation of the molecule through various bond cleavages. The specific photoproducts would depend on the excitation wavelength and the reaction environment. For acetamide derivatives, photodecomposition can lead to the formation of smaller molecules through pathways such as photochemical dehydration.

Photoredox Catalysis involving Amine/Amide Moieties

While specific photoredox catalysis studies on this compound are not extensively documented in publicly available literature, the reactivity of its constituent amine and amide moieties can be inferred from research on analogous aniline (B41778) and N-acylaniline derivatives. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, offers a powerful tool for activating these functional groups under mild conditions.

The primary amino group attached to the phenyl ring is expected to be the more reactive site in photoredox-catalyzed reactions due to its lower oxidation potential compared to the amide. Aniline and its derivatives are known to undergo a variety of transformations through photoredox catalysis. For instance, the intermolecular direct C-H alkylation of aniline derivatives has been reported, where a photocatalyst, upon excitation by visible light, facilitates the formation of a radical cation from the aniline derivative. nih.govacs.org This radical cation can then participate in reactions with other radical species. A regioselectivity for the ortho position to the amine group is often observed in such reactions. nih.govacs.org

Another potential photoredox-catalyzed transformation is the sulfonylation of aniline derivatives. researchgate.net In these reactions, a sulfonyl radical is generated from a suitable precursor, which then adds to the electron-rich aniline ring. Furthermore, perfluoroalkylation of free aniline derivatives has been successfully achieved via photoredox catalysis, highlighting the versatility of this approach for C-H functionalization. conicet.gov.ar

A plausible general mechanism for the photoredox-catalyzed activation of the aminophenyl moiety of this compound would involve the following steps:

Excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light.

Single-electron transfer from the amine nitrogen to the excited photocatalyst, generating an amine radical cation.

The amine radical cation can then undergo further reactions, such as deprotonation followed by radical addition to an acceptor, or direct reaction with another radical species.

The amide moiety, being less electron-rich than the primary amine, is generally less susceptible to oxidation under photoredox conditions. However, N-O acetals have been synthesized from enamides through photoredox catalysis, indicating that the amide bond can be involved in such transformations under specific conditions. nih.gov

Table 1: Representative Conditions for Photoredox Catalysis of Aniline Derivatives

| Parameter | Condition | Reference |

| Photocatalyst | [Ru(bpy)₃]Cl₂ or fac-[Ir(ppy)₃] | researchgate.net |

| Light Source | Blue LEDs | conicet.gov.ar |

| Solvent | Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF) | conicet.gov.ar |

| Base | Sodium Acetate (NaOAc) | researchgate.net |

| Reactant | α-bromo ketones or perfluoroalkyl iodides | acs.orgconicet.gov.ar |

Electrochemical Behavior and Redox Mechanisms

Cyclic voltammetry (CV) is a powerful technique to investigate the redox processes of electroactive species. For this compound, the primary amine on the phenyl ring is the most likely site of initial oxidation. The cyclic voltammogram of aniline in an aqueous acidic medium typically shows an irreversible oxidation peak corresponding to the formation of an aniline radical cation. srce.hrscispace.com This radical cation is highly reactive and can undergo subsequent coupling reactions to form polyaniline, which is an electroactive polymer. scispace.comresearchgate.net The oxidation potential of aniline is around +0.8 to +1.1 V versus a standard hydrogen electrode (SHE). researchgate.net

The electrochemical behavior is highly dependent on the experimental conditions such as the solvent, electrolyte, pH, and the nature of the working electrode. srce.hr In aprotic solvents, the radical cation may have a longer lifetime, allowing for the observation of a reversible or quasi-reversible redox couple. The N-ethyl-N-phenylacetamide moiety is expected to be oxidized at a significantly higher potential than the aminophenyl group.

Chronoamperometry, which measures the current as a function of time at a constant potential, could be used to study the kinetics of the electrode processes and any coupled chemical reactions. For instance, by stepping the potential to a value where the aminophenyl group is oxidized, the resulting current decay can provide information about the diffusion of the molecule to the electrode surface and the rate of follow-up reactions of the generated radical cation.

Table 2: Typical Electrochemical Parameters for Aniline Oxidation

| Parameter | Value/Condition | Reference |

| Technique | Cyclic Voltammetry | srce.hr |

| Working Electrode | Platinum or Glassy Carbon | srce.hr |

| Reference Electrode | Saturated Calomel Electrode (SCE) | scispace.com |

| Solvent/Electrolyte | Aqueous H₂SO₄ or HCl | srce.hrscispace.com |

| Aniline Concentration | 10⁻³ to 10⁻⁴ M | srce.hr |

| Scan Rate | 20-100 mV/s | scispace.com |

| Oxidation Peak Potential (Epa) | ~0.9 V vs. SCE | researchgate.net |

Electrochemical methods can be employed to synthesize new compounds or modify existing ones. For this compound, electrochemical oxidation could lead to several transformations.

Controlled potential electrolysis at a potential sufficient to oxidize the aminophenyl group could lead to the formation of dimers or oligomers through C-N or C-C coupling of the initially formed radical cations. This is the fundamental principle behind the electropolymerization of aniline to form polyaniline. mdpi.com

The amide functionality could also be targeted under specific electrochemical conditions. For example, electrochemical N-acylation of amines with carboxylic acids has been reported, suggesting that the amide bond can be formed electrochemically. rsc.org While the target molecule already contains an amide, related electrochemical transformations might be possible. For instance, anodic decarboxylation of N-acetylamino malonic acid derivatives has been used to generate N-acyliminium ions, which can then undergo further reactions. nih.govnih.govresearchgate.net While the structure of this compound is different, this demonstrates the potential for electrochemical manipulation of amide-containing structures.

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often proceeding under mild conditions without the need for harsh reagents. rsc.org The selectivity of electrochemical reactions can be controlled by adjusting the electrode potential, electrode material, and solvent system.

Advanced Analytical Methodologies for 2 4 Aminophenyl N Ethyl N Phenylacetamide

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone of separation science, indispensable for assessing the purity of "2-(4-aminophenyl)-N-ethyl-N-phenylacetamide" and resolving it from starting materials, intermediates, by-products, and degradants. The choice of chromatographic technique depends on the analyte's properties and the specific analytical goal.

HPLC and its high-pressure evolution, UPLC, are the most common methods for the analysis of non-volatile and thermally labile compounds like substituted acetamides. nih.gov Reverse-phase (RP) chromatography is particularly well-suited for this purpose. In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. nih.gov

For "this compound," a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid would likely provide effective separation. sielc.comsielc.com The acidic modifier helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the basic amino group on the analyte. UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity. sielc.comsielc.com

Table 1: Illustrative HPLC/UPLC Parameters for Analysis

| Parameter | HPLC Condition | UPLC Condition |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 20-80% B over 15 min | 20-80% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 254 nm | UV at 254 nm |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For N-substituted acetamides, GC can be an effective method for purity assessment provided the compound has sufficient volatility and does not degrade at the temperatures required for analysis. scielo.org.co The use of a robust, low-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is common for the separation of such aromatic compounds. scielo.org.conist.gov

When coupled with a mass spectrometer (GC-MS), this technique becomes a definitive tool for identification. google.com The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, allowing for unambiguous peak identification and structural elucidation of unknown impurities. scielo.org.cogoogle.com Sample preparation typically involves dissolving the analyte in a volatile organic solvent like methanol (B129727) or ethyl acetate. google.com

Table 2: Representative GC-MS Conditions for Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Supercritical fluid chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. nih.gov It is considered a "green" technology due to the significant reduction in the use of organic solvents compared to HPLC. nih.gov

SFC is particularly advantageous for the separation of chiral molecules and is widely used in the pharmaceutical industry for this purpose. wikipedia.orgresearchgate.net For "this compound," SFC could be employed for both achiral purity analysis and for the separation of potential enantiomers if a chiral center is present in the molecule or introduced during synthesis. The separation is typically performed on packed columns similar to those used in HPLC, and small amounts of polar organic modifiers (e.g., methanol, ethanol) are often added to the CO2 mobile phase to tune the selectivity and elution strength. researchgate.net

Table 3: Potential SFC Parameters for Chiral/Achiral Analysis

| Parameter | Achiral Condition | Chiral Condition |

|---|---|---|

| Column | Diol or Pyridyl-based, 4.6 x 150 mm, 5 µm | Polysaccharide-based (e.g., Amylose), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO2 with a Methanol gradient (5-40%) | Supercritical CO2 with an Isopropanol modifier (isocratic 20%) |

| Flow Rate | 3.0 mL/min | 2.5 mL/min |

| Back Pressure | 150 bar | 120 bar |

| Column Temp. | 40 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm |

Capillary Electrophoresis Techniques for High-Resolution Separations

Capillary electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it a valuable alternative or complementary technique to HPLC for purity and impurity analysis. CE separates molecules in a narrow capillary based on their charge-to-size ratio under the influence of a strong electric field. mdpi.com

For a neutral molecule like "this compound," Micellar Electrokinetic Chromatography (MEKC) would be the CE mode of choice. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The differential partitioning of the analyte and its impurities into these micelles allows for their separation. Alternatively, by running the separation in a low-pH buffer, the primary amine group of the analyte can be protonated, allowing for separation by Capillary Zone Electrophoresis (CZE), the simplest form of CE. mdpi.com The technique is particularly powerful for resolving closely related impurities and requires only minuscule amounts of sample and reagents.

Development of Trace Analysis Methods in Non-Biological Matrices

Detecting and quantifying trace amounts of "this compound" in non-biological matrices, such as industrial effluent, surface water, or soil, is essential for environmental monitoring. Such analyses often require highly sensitive and selective methods capable of measuring concentrations at the parts-per-billion (ppb) level or lower.

A common strategy involves sample pre-concentration using solid-phase extraction (SPE), followed by analysis with a highly sensitive instrument like a GC-MS or a tandem mass spectrometer (LC-MS/MS). nih.gov For amide compounds, a derivatization step may be employed to enhance volatility for GC analysis or to improve ionization efficiency for MS detection. nih.gov For example, a method could be developed based on the principles used for detecting other amides in water, which involves extraction, derivatization, and subsequent GC-MS analysis in selected ion monitoring (SIM) mode for maximum sensitivity. nih.gov

Table 4: General Workflow for Trace Analysis

| Step | Description |

|---|---|

| 1. Sampling | Collection of a representative sample (e.g., 1 L of water). |

| 2. Pre-concentration | Passing the sample through a Solid-Phase Extraction (SPE) cartridge (e.g., C18) to adsorb the analyte. |

| 3. Elution | Eluting the analyte from the cartridge with a small volume of organic solvent (e.g., 5 mL of methanol). |

| 4. Concentration | Evaporating the solvent to a final volume (e.g., 100 µL). |

| 5. Derivatization (Optional) | Reaction with a suitable agent to improve analytical properties. |

| 6. Instrumental Analysis | Injection into an LC-MS/MS or GC-MS system for separation and quantification. |

Process Analytical Technology (PAT) for In-Situ Monitoring of Synthesis

Process Analytical Technology (PAT) involves the use of in-situ, real-time analytical tools to monitor and control manufacturing processes. For the synthesis of "this compound," PAT can provide a deeper understanding of the reaction kinetics and mechanism, ensuring process robustness and final product quality.

Spectroscopic techniques are particularly well-suited for PAT applications. An in-situ Fourier-transform infrared (FTIR) probe, such as ReactIR™, can be directly inserted into the reaction vessel. mt.com This allows for the continuous monitoring of the reaction by tracking the infrared absorbance of key functional groups. For instance, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of the amide carbonyl peak of the product. This real-time data allows for the precise determination of reaction endpoints, the detection of any unstable intermediates, and ensures batch-to-batch consistency. The key advantages of this approach include the elimination of sampling, which saves time, reduces the risk of contamination, and provides a non-destructive, continuous stream of data about the process. mt.com

Q & A

Q. What are the key considerations in synthesizing 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide?

Synthesis typically involves multi-step reactions starting with substituted phenols or acetamide precursors. For example, analogous compounds are synthesized by reacting substituted amines with acetyl chloride derivatives under controlled conditions . Critical parameters include reaction temperature (e.g., avoiding decomposition above 150°C), stoichiometric ratios of reagents, and protecting group strategies for the amino moiety to prevent undesired side reactions. Intermediate purification via column chromatography or recrystallization is often required .

Q. How can researchers optimize low yields in the final step of acetamide synthesis?

Low yields (e.g., 2-5% in some protocols) may arise from competing side reactions or unstable intermediates. Strategies include:

- Screening catalysts (e.g., proton exchange resins or transition-metal complexes) to enhance regioselectivity .

- Employing high-throughput reaction condition optimization, guided by computational modeling to predict favorable pathways .

- Using inert atmospheres (N₂/Ar) to minimize oxidation of sensitive intermediates .

Q. What analytical techniques are critical for characterizing this compound?

- UV/Vis Spectroscopy : Confirms aromatic and amide chromophores (λmax ~255 nm) .

- NMR : ¹H and ¹³C NMR resolve substituent positions on the phenyl rings and confirm N-ethyl/N-phenyl substitution patterns .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₆H₁₈N₂O, theoretical 278.14 g/mol) and detects isotopic patterns for halogenated byproducts, if present .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Asymmetric synthesis may employ chiral catalysts (e.g., PPFIP-(NO₃)₂) to induce enantioselectivity in acetamide derivatives. Computational reaction path searches using quantum chemical methods (e.g., DFT) predict transition states and guide catalyst selection . Post-synthesis, chiral HPLC or X-ray crystallography (as in related N-methoxyphenyl analogs) confirms enantiomeric purity .

Q. What methodologies address contradictory spectral data in structural elucidation?

Contradictions between NMR and IR data (e.g., unexpected carbonyl stretches) may indicate tautomerism or polymorphism. Solutions include:

- Temperature-dependent NMR studies to detect dynamic equilibria.

- Single-crystal X-ray diffraction for definitive structural assignment, as demonstrated in N-(4-methoxyphenyl)acetamide analogs .

- Cross-validation with computational IR spectra simulations (e.g., using Gaussian software) .

Q. How can computational tools streamline reaction design for novel derivatives?

Platforms like ICReDD integrate quantum chemical calculations (e.g., reaction path searches) with machine learning to predict viable synthetic routes. For example, transition-state modeling can identify energy barriers in acetimidate rearrangements, reducing trial-and-error experimentation .

Q. What strategies assess the compound’s pharmacological potential while minimizing ethical risks?

- In Silico Screening : Molecular docking against target receptors (e.g., opioid or serotonin receptors) prioritizes derivatives for testing .

- In Vitro Models : Use cell-based assays (e.g., cytotoxicity on HEK293 cells) to evaluate bioactivity before animal studies.

- Forensic Relevance : Cross-reference with structural analogs (e.g., despropionyl fentanyl) to anticipate regulatory challenges .

Q. How can researchers navigate patent landscapes for structurally related compounds?

Patent databases (e.g., PubChem, CAS) reveal prior art on acetamide derivatives. Key steps include:

- Keyword searches using IUPAC names and structural motifs (e.g., "N-ethyl-N-phenylacetamide").

- Analyzing claims for synthesis methods or therapeutic applications, avoiding infringement .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Expected Data for Target Compound | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.2 (t, 3H, CH₂CH₃), δ 4.0 (q, 2H, NCH₂) | |

| HRMS (ESI+) | m/z 279.15 [M+H]⁺ | |

| IR (KBr) | 1650 cm⁻¹ (C=O stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.